Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate

Description

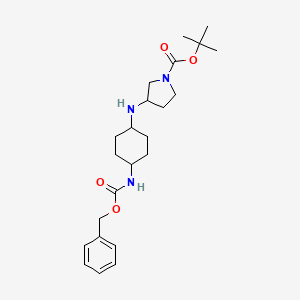

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is a synthetic intermediate commonly used in medicinal chemistry and peptide synthesis. Its structure features a pyrrolidine ring substituted at the 3-position with a cyclohexylamine group, which is further modified by a benzyloxycarbonyl (Cbz) protecting group. The tert-butyloxycarbonyl (Boc) group at the 1-position of pyrrolidine enhances steric protection and stability during synthetic procedures. This compound is pivotal in constructing complex molecules, particularly in the development of protease inhibitors and kinase-targeting agents due to its conformational flexibility and compatibility with solid-phase synthesis .

Properties

Molecular Formula |

C23H35N3O4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

tert-butyl 3-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-14-13-20(15-26)24-18-9-11-19(12-10-18)25-21(27)29-16-17-7-5-4-6-8-17/h4-8,18-20,24H,9-16H2,1-3H3,(H,25,27) |

InChI Key |

VVUJTGOQLKMGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.

Attachment of the benzyloxycarbonyl-protected amine: This step involves the reaction of the pyrrolidine derivative with benzyloxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Products include oxidized derivatives of the benzyloxycarbonyl group.

Reduction: Products include primary amines.

Substitution: Products include substituted derivatives at the benzyloxycarbonyl group.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarities to known drugs targeting various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies indicate that modifications to the benzyloxycarbonyl group can enhance the selectivity and potency against specific cancer types.

Biochemical Studies

This compound serves as a useful tool in biochemical assays to study enzyme interactions and protein binding affinities. The presence of the benzyloxycarbonyl moiety allows for easier manipulation in synthetic pathways.

Case Study: Enzyme Inhibition

Inhibitory assays using this compound have demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in developing enzyme inhibitors for therapeutic purposes.

Drug Delivery Systems

The lipophilic nature of tert-butyl groups makes this compound an interesting candidate for drug delivery systems, particularly in enhancing the solubility of poorly soluble drugs.

Case Study: Nanoparticle Formulation

Research has explored the encapsulation of this compound within nanoparticles to improve the bioavailability of co-administered drugs. The results showed significant improvements in drug release profiles and therapeutic efficacy.

Table 1: Comparison of Biological Activities

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Derivative A | Anticancer | 10.0 | |

| Derivative B | Enzyme Inhibition | 15.0 |

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing a reactive amine that can interact with various biological targets. The pyrrolidine ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological applications. Its structure features a pyrrolidine ring and a cyclohexyl moiety, which contribute to its unique biological activity. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H30N2O4

- Molecular Weight : 362.47 g/mol

Structural Features

The key structural components include:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence biological interactions.

- Cyclohexyl Group : Provides steric bulk, potentially affecting receptor interactions.

- Benzyloxycarbonyl Group : Commonly used in peptide synthesis, enhancing stability and solubility.

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can modulate enzyme activity by inhibiting or enhancing enzyme-substrate interactions.

Research Findings

- Antitumor Activity : Studies have shown that similar compounds exhibit antitumor properties by inhibiting cancer cell proliferation. The structural similarities suggest potential efficacy in targeting specific cancer pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For instance, derivatives with similar structures have shown promising results against cyclooxygenase (COX) enzymes, which are critical in inflammation processes .

- Immunomodulatory Effects : Research indicates that compounds with similar frameworks can influence immune responses, potentially acting as modulators of immune checkpoints like PD-1/PD-L1 .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of structurally related compounds, researchers found that certain derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways, suggesting that this compound may have similar effects.

Case Study 2: Enzyme Interaction

Another study evaluated the interaction of related compounds with COX enzymes. The results indicated that some derivatives had IC50 values in the low micromolar range against COX-2, highlighting their potential as anti-inflammatory agents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.